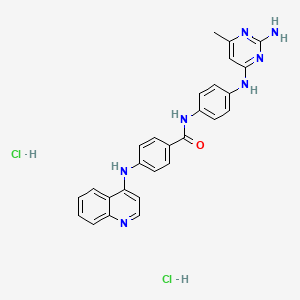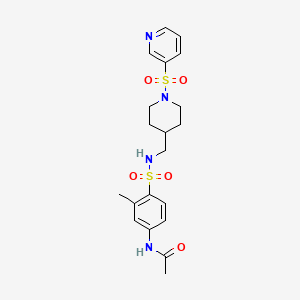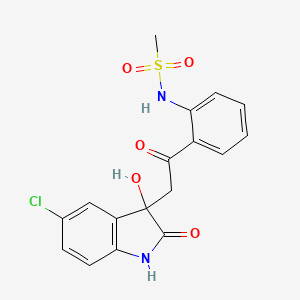
4'-Ciano-2,2' : 6',2"-terpiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Cyano-2,2’:6’,2"-terpyridine, commonly known as CN-terpy, is a derivative of pyridine. It is a tridentate ligand that can be prepared in two steps starting from 2-acetylpyridine . Due to the presence of three near-coplanar nitrogen donor atoms, it may be used as a metal-binding domain to form metallo-supramolecular structures .
Synthesis Analysis
The heteroleptic and homoleptic ruthenium(II) complexes of 4’-cyano-2,2’:6’,2"-terpyridine are synthesized by palladium catalyzed cyanation of the corresponding Ru(II) complexes of 4’-chloro-2,2’:6’,2"-terpyridine . The introduction of the strongly electron-withdrawing cyano group into the Ru(tpy)(2)(2+) moiety dramatically changes its photophysical and redox properties as well as prolongs its room temperature excited-state lifetime .Molecular Structure Analysis
The preparation and characterization of a new multi-functionalized terpyridine molecule featuring a pyrrole heterocycle and a cyano group is described . This new compound was obtained via a KF/alumina-catalyzed Michael addition of 4’-(pyrrol-2-yl)-2,2’:6’,2"-terpyridine into acrylonitrile .Chemical Reactions Analysis
An ionic Fe-based metal–organic-framework (MOF) containing nanoscale channels was readily assembled from ditopic 4’-pyridyl-2,2’:6’,2"-terpyridine (pytpy) and a simple iron (II) salt . The new Fe-based MOF material was employed as a precatalyst for syn-selective hydroboration of alkynes under mild, solvent-free conditions in the presence of an activator, leading to the synthesis of a range of trans-alkenylboronates in good yields .Physical And Chemical Properties Analysis
4’-Cyano-2,2’:6’,2"-terpyridine has gained significant attention in recent decades due to its unique physical and chemical properties. The presence of three near-coplanar nitrogen donor atoms allows it to be used as a metal-binding domain to form metallo-supramolecular structures .Aplicaciones Científicas De Investigación
Síntesis de Moléculas de Terpiridina Multifuncionalizadas
Se describe la preparación y caracterización de una nueva molécula de terpiridina multifuncionalizada que presenta un heterociclo de pirrol y un grupo ciano . Este compuesto se obtuvo mediante una adición de Michael catalizada por KF/alúmina de 4′- (pirrol-2-il)-2,2′:6′,2″-terpiridina en acrilonitrilo .
Fabricación de Electrodos Modificados
Las terpiridinas y sus complejos metálicos encuentran una amplia gama de aplicaciones en muchos campos . Las moléculas de terpiridina, que presentan un heterociclo de cinco miembros adicional, como el pirrol, son especialmente interesantes . Estas permiten la fabricación de electrodos modificados mediante la polimerización electroquímica de complejos de terpiridina-metal como películas delgadas .
Aplicaciones de Sensores
Los electrodos obtenidos de la polimerización electroquímica de complejos de terpiridina-metal se pueden utilizar como sensores .
Preparación de Materiales de Película Delgada Funcionalizados
Los derivados de terpiridina-pirrol, especialmente los que están N-funcionalizados a la parte de pirrol, pueden ser potencialmente útiles para la preparación de nuevos materiales de película delgada funcionalizados .
Materiales Supramoleculares
En la última década, se han logrado avances en la investigación de terpiridinas π-conjugadas . Los materiales supramoleculares basados en complejos de iones metálicos de derivados de 2,2′:6′,2″-terpiridina han encontrado múltiples aplicaciones potenciales, desde dispositivos optoelectrónicos hasta ciencias de la vida .
Dispositivos Optoelectrónicos
Los derivados de 2,2′:6′,2″-terpiridina han encontrado aplicaciones en dispositivos optoelectrónicos . Se utilizan como especies fotoactivas en dispositivos fotovoltaicos y diodos emisores de luz de polímeros (PLED) .
Estructuras Metalo-supramoleculares
Debido a la presencia de tres átomos donadores de nitrógeno casi coplanares, la 2,2′:6′,2′′;-terpiridina se puede utilizar como un dominio de unión a metal para formar estructuras metalo-supramoleculares .
Catálisis
También se utiliza en la síntesis de derivados quirales para la catálisis asimétrica .
Mecanismo De Acción
Target of Action
The primary targets of 4’-Cyano-2,2’ : 6’,2"-terpyridine are mitochondria . Mitochondria are the powerhouses of the cell, responsible for producing energy in the form of adenosine triphosphate (ATP). They also play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
4’-Cyano-2,2’ : 6’,2"-terpyridine interacts with its targets by disrupting the mitophagy-related protein expression . Mitophagy is a selective autophagic process involved in degrading dysfunctional mitochondria . The compound causes dissipation of the mitochondrial membrane potential, elevation of the calcium ion [Ca2+] and reactive oxygen species levels, promotion of mitochondrial DNA damage, and reduction in the ATP and mitochondrial respiratory chain levels .
Biochemical Pathways
The compound affects the mitophagy pathway . By disrupting the mitophagy-related protein expression, it leads to the degradation of dysfunctional mitochondria . This results in downstream effects such as the disruption of cellular energy production and potential induction of cell death .
Pharmacokinetics
The compound’s interaction with mitochondria suggests it is able to penetrate cellular membranes and reach intracellular targets
Result of Action
The molecular and cellular effects of 4’-Cyano-2,2’ : 6’,2"-terpyridine’s action include the disruption of mitochondrial function, leading to potential cell death . This is due to the compound’s effect on the mitophagy pathway and its resulting impact on cellular energy production .
Direcciones Futuras
The use of 4,2’:6’,4"-tpy and its 4’-substituted derivatives in coordination polymers and metallomacrocyclic complexes has been gaining interest . The facile functionalization of terpyridines in the 4’-position allows access to a large suite of building blocks . This represents a promising direction for future research and applications of 4’-Cyano-2,2’: 6’,2"-terpyridine.
Propiedades
IUPAC Name |
2,6-dipyridin-2-ylpyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4/c17-11-12-9-15(13-5-1-3-7-18-13)20-16(10-12)14-6-2-4-8-19-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALLUAMTZFFSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B2418286.png)
![4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2418287.png)

![{[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]sulfanyl}acetic acid](/img/structure/B2418291.png)
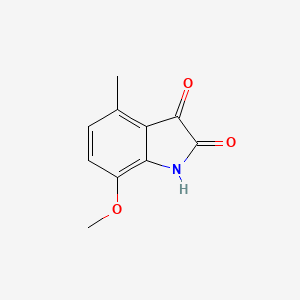
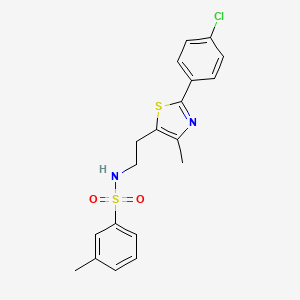
![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2418295.png)
![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-4-carboxamide](/img/structure/B2418296.png)
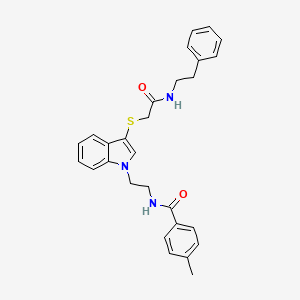

![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2418304.png)
